N-(furan-2-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c21-18(19-14-16-8-6-12-24-16)13-15-7-4-5-11-20(15)25(22,23)17-9-2-1-3-10-17/h1-3,6,8-10,12,15H,4-5,7,11,13-14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHGWNKTJZBMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a furan moiety, a piperidine ring with a phenylsulfonyl group, and an acetamide functional group, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological evaluations.

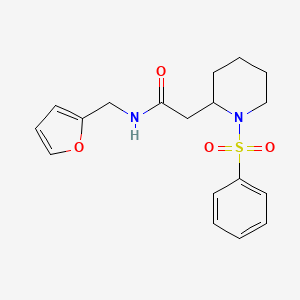

Chemical Structure

The structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Phenylsulfonyl Group : This is achieved via sulfonylation using phenylsulfonyl chloride in the presence of a base.

- Attachment of the Furan and Acetamide Groups : The furan moiety is introduced through a coupling reaction, followed by amidation to attach the acetamide group.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The phenylsulfonyl group enhances binding affinity to specific proteins, while the piperidine and furan moieties facilitate interactions with biological membranes.

Pharmacological Evaluations

Recent studies have evaluated the pharmacological properties of this compound:

- Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.4 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 3.8 | Inhibition of cell cycle progression |

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models, reducing edema and inflammatory cytokine production.

Case Studies

- Study on Anti-glioma Activity : A study reported that this compound effectively reduced glioma cell viability through multiple mechanisms, including inhibition of key signaling pathways such as AKT and mTOR.

- Tyrosinase Inhibition : Similar compounds with structural similarities have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Compounds derived from furan derivatives showed promising IC50 values comparable to standard inhibitors like kojic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Key Differences and Implications

Piperidine Substitution Position: The target compound’s piperidin-2-yl group differs from the piperidin-1-yl () or piperidin-4-yl () in analogs.

Heterocyclic Modifications :

- The furan-2-ylmethyl group (target) vs. oxadiazole () or thiophene () substituents impacts solubility and metabolic stability. Furan’s lower polarity may enhance membrane permeability compared to oxadiazole derivatives .

Biological Activity :

- AChE/LOX Inhibition : Piperidin-1-yl analogs () show moderate activity, suggesting the target compound’s piperidin-2-yl group could improve selectivity via altered conformational docking .

- Antibacterial Activity : Oxadiazole-thioacetamide hybrids () exhibit potent antibacterial effects, implying the furan-2-ylmethyl group in the target compound might retain or enhance similar activity .

Synthetic Accessibility :

- The target compound’s synthesis likely mirrors ’s NaH/DMF-mediated coupling, but the furan-2-ylmethyl substituent may require specialized protecting groups to avoid side reactions .

Research Findings and Trends

- Enzyme Inhibition : Piperidine-sulfonamide-acetamide hybrids consistently show cholinesterase and LOX inhibition, driven by sulfonyl group interactions with catalytic sites .

- Antimicrobial Activity : Oxadiazole and thioacetamide moieties enhance antibacterial potency by disrupting microbial cell walls .

- Metabolic Stability : Furan-containing derivatives (e.g., OSMI-1) demonstrate improved pharmacokinetic profiles due to reduced oxidative metabolism .

Q & A

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the piperidine core via cyclization or hydrogenation of appropriate precursors (e.g., pyridine derivatives).

- Step 2 : Sulfonylation of the piperidine nitrogen using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3 : Acetamide coupling via nucleophilic substitution between 2-(piperidin-2-yl)acetic acid derivatives and furfurylamine.

Optimization : Reaction conditions (temperature, solvent polarity, and catalyst) must be tailored to minimize side reactions. For example, low temperatures (~0–5°C) during sulfonylation prevent over-sulfonation, while anhydrous solvents (e.g., THF or DMF) enhance coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperidine ring, sulfonamide linkage, and acetamide connectivity. For example, the sulfonyl group’s electron-withdrawing effect downfield-shifts adjacent protons (δ 3.5–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₃N₂O₄S⁺) with <2 ppm error.

- Infrared (IR) Spectroscopy : Key peaks include N–H stretching (~3300 cm⁻¹ for acetamide) and S=O symmetric/asymmetric stretches (~1150/1350 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess anti-proliferative activity. Compare IC₅₀ values with positive controls (e.g., doxorubicin).

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases (e.g., MMP-9) using fluorogenic substrates.

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with improved target affinity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., serotonin receptors). Focus on interactions between the sulfonyl group and hydrophobic pockets.

- QSAR modeling : Train models on analogs (e.g., from ) to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds or π-π interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with substituted phenylsulfonyl groups (e.g., 4-Cl, 4-F) or modified furan rings (e.g., thiophene replacement).

- Bioisosteric replacement : Replace the acetamide linker with urea or sulfonamide groups to modulate solubility and potency.

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in the sulfonyl group) using software like Discovery Studio. Validate with in vitro assays .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound in neurological disorders?

- Methodological Answer :

- Neuroinflammation models : Administer the compound to LPS-induced neuroinflammatory mice and measure TNF-α/IL-6 levels in brain homogenates via ELISA.

- Cognitive impairment : Use scopolamine-induced amnesia models in rodents, assessing memory restoration with Morris water maze tests.

- Dosage optimization : Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS) to determine bioavailability and blood-brain barrier penetration .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer :

- Standardize assays : Ensure consistent cell lines (e.g., ATCC-certified), passage numbers, and assay protocols (e.g., MTT incubation time).

- Control compounds : Include reference inhibitors (e.g., imatinib for kinase assays) to calibrate inter-lab variability.

- Meta-analysis : Pool data from multiple studies (e.g., ) using fixed/random-effects models to identify trends obscured by outliers .

Analytical and Mechanistic Depth

Q. What advanced techniques elucidate the metabolic fate of this compound in preclinical studies?

- Methodological Answer :

- LC-HRMS/MS : Identify phase I/II metabolites in liver microsomes. For example, oxidation of the furan ring or sulfonamide hydrolysis.

- Radiolabeling : Synthesize ¹⁴C-labeled compound to track excretion pathways (urine vs. feces) in rodents.

- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.